molecular formula C22H24Cl2N4O2S B12057850 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12057850
M. Wt: 479.4 g/mol
InChI Key: TXCRHHQIJRUZQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

The specific types of reactions that 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes are not well-documented. Generally, compounds of this nature can undergo various organic reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the desired transformation and the functional groups present in the molecule. Major products formed from these reactions would vary based on the specific reaction conditions.

Scientific Research Applications

The scientific research applications of 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione are diverse. This compound is used in early discovery research, particularly in the fields of chemistry and biology

Mechanism of Action

The mechanism of action for 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not well-documented. Generally, compounds of this nature exert their effects through interactions with specific molecular targets and pathways. Further research would be needed to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

Similar compounds to 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives with similar structural features . These compounds may share some chemical and biological properties, but each compound’s unique structure can result in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture.

Biological Activity

The compound 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 326014-90-8) is a triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H21Cl2N3O2SC_{19}H_{21}Cl_2N_3O_2S, and its structural representation can be summarized as follows:

  • Dichlorophenoxy group : Contributes to its lipophilicity and potential bioactivity.
  • Methoxyphenyl group : Enhances electron donation and stability.
  • Piperidinylmethyl group : Imparts basicity and enhances interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound was tested against a range of bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. In vitro studies demonstrated that it exhibited moderate cytotoxicity against several cancer types.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15.5
A549 (Lung)12.3
HeLa (Cervical)10.0

The results indicated that the compound's mechanism may involve apoptosis induction and cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity.
  • Cell Membrane Disruption : The lipophilic nature of the dichlorophenoxy group may facilitate membrane penetration, leading to cellular disruption.
  • Receptor Modulation : Interaction with specific receptors involved in cancer progression and microbial resistance has been suggested .

Case Studies

Several case studies have been conducted to further explore the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective: To evaluate the antimicrobial activity against multi-drug resistant strains.
    • Methodology: Disk diffusion method was employed.
    • Findings: The compound showed significant inhibition zones compared to standard antibiotics.
  • Study on Anticancer Properties :
    • Objective: To assess the cytotoxic effects on different cancer cell lines.
    • Methodology: MTT assay was used to determine cell viability.
    • Findings: Notable reduction in viability was observed in treated cells, indicating potential as an anticancer agent.

Properties

Molecular Formula

C22H24Cl2N4O2S

Molecular Weight

479.4 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C22H24Cl2N4O2S/c1-29-18-8-6-17(7-9-18)28-21(14-30-20-10-5-16(23)13-19(20)24)25-27(22(28)31)15-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14-15H2,1H3

InChI Key

TXCRHHQIJRUZQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCCCC3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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